SYK Inhibitory Potency: TAK-659 vs. Fostamatinib, Entospletinib, and RO9021 in Cell-Free Enzymatic Assays
TAK-659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8‑fold improvement in potency over the first‑generation SYK inhibitor fostamatinib (R406, IC50 = 41 nM), a 2.4‑fold improvement over the second‑generation inhibitor entospletinib (IC50 = 7.7 nM), and a 1.75‑fold improvement over RO9021 (IC50 = 5.6 nM) when measured in cell‑free enzymatic assays [1]. This potency advantage is mechanistically significant because it allows complete SYK target engagement at lower systemic exposures, potentially widening the therapeutic index in SYK‑driven malignancies.
| Evidence Dimension | SYK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (TAK-659; CAS 22745-63-7 active principle) |
| Comparator Or Baseline | Fostamatinib/R406 IC50 = 41 nM; Entospletinib IC50 = 7.7 nM; RO9021 IC50 = 5.6 nM |
| Quantified Difference | 12.8‑fold more potent than fostamatinib; 2.4‑fold vs entospletinib; 1.75‑fold vs RO9021 |
| Conditions | Cell‑free enzymatic assay; recombinant human SYK kinase; ATP‑competitive format; values from independent published studies (Lam et al. 2016; vendor‑validated data) |
Why This Matters
For procurement, higher intrinsic potency means less compound mass is required per experiment to achieve full target engagement, directly reducing cost per data point and minimizing solvent (DMSO) interference in cellular assays.
- [1] IUPHAR/BPS Guide to Pharmacology. Mivavotinib: SYK pIC50 = 8.5 (IC50 = 3.2 nM). Accessed 2026-05-12. View Source
